molecular formula C5H7ClN2 B109527 4-(2-chloroethyl)-1H-imidazole CAS No. 13518-55-3

4-(2-chloroethyl)-1H-imidazole

Cat. No.: B109527
CAS No.: 13518-55-3
M. Wt: 130.57 g/mol
InChI Key: LJBSKUABXVDRGS-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)-1H-imidazole is a versatile synthetic intermediate designed for medicinal chemistry and drug discovery research. The imidazole ring is a privileged scaffold in pharmaceutical development, known for its ability to interact with a wide range of biological targets through hydrogen bonding and π-stacking interactions . This particular derivative is functionally enriched with a reactive 2-chloroethyl side chain, making it a valuable precursor for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel analogs for probing enzyme active sites or generating new chemical entities for biological screening. The structural features of this compound make it a compound of interest for constructing potential inhibitors, given that imidazole-based structures are found in numerous therapeutic agents targeting hypertension, cancer, and infectious diseases . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloroethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBSKUABXVDRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330256
Record name 4-(2-chloroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13518-55-3
Record name 4-(2-chloroethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(2-chloroethyl)-1H-imidazole

The synthesis of this compound and its analogs is primarily achieved through nucleophilic substitution reactions. These methods, while effective, often require careful control of reaction conditions to optimize yields and minimize the formation of byproducts.

Specific Reaction Mechanisms and Conditions for Synthesis

A common method for synthesizing chloroethyl-substituted imidazoles involves the reaction of an imidazole (B134444) derivative with a chloro-containing electrophile. For instance, the synthesis of 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole is accomplished by treating the parent imidazole with thionyl chloride (SOCl₂). nih.gov Another established route is the reaction of 1H-imidazole with 1,2-dichloroethane (B1671644) in the presence of a base like potassium carbonate (K₂CO₃). This alkylation reaction at the imidazole nitrogen typically requires heating to temperatures between 70-90°C to proceed effectively, with yields ranging from 40-60%.

The reaction of imidazole with halogenated aliphatic groups is conventionally carried out in polar solvents such as tetrahydrofuran (B95107) (THF) at elevated temperatures, with reaction times spanning from 24 to 120 hours in the presence of bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.com

Precursors and Reagent Considerations in Synthetic Design

The choice of precursors and reagents is critical in directing the outcome of the synthesis. For the synthesis of this compound, histamine (B1213489) hydrochloride can be hydroxylated, followed by a chloro reaction and condensation. lookchem.com The use of pre-functionalized imidazoles, such as 2-mercaptoimidazole, allows for selective chloroethylation, although this may add complexity to the synthetic route through necessary deprotection steps.

In the synthesis of more complex imidazole derivatives, a variety of precursors can be employed. For example, the synthesis of 1,2,4-trisubstituted 1H-imidazoles can be achieved through a one-pot, four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org The table below summarizes key precursors and their resulting imidazole products.

Table 1: Precursors in Imidazole Synthesis

Precursor 1 Precursor 2 Precursor 3 Precursor 4 Resulting Product
2-Bromoacetophenone Aldehyde Primary Amine Ammonium Acetate 1,2,4-Trisubstituted 1H-imidazole
Histamine Hydrochloride - - - This compound (via multi-step synthesis)
1H-imidazole 1,2-dichloroethane Potassium Carbonate - This compound

Advanced Synthetic Approaches and Innovations for Imidazoles

Recent advancements in synthetic chemistry have led to the development of more efficient and controlled methods for the synthesis of imidazoles, including regiocontrolled strategies, microwave-assisted synthesis, and mechanochemistry.

Regiocontrolled Synthesis Strategies

Achieving regioselectivity in the substitution of imidazoles is a significant challenge. Recent research has highlighted methods for the regiocontrolled synthesis of substituted imidazoles, which are crucial components in many functional molecules. rsc.orgresearchgate.net One approach involves a two-step synthesis of C4- and C5-arylated 2'-deoxyribosylimidazoles using enzymatic N-transglycosylation followed by microwave-assisted Pd-catalyzed arylation. This chemoenzymatic method allows for regioselective glycosylation of 4-iodoimidazole. rsc.org Another strategy describes a regio-specific synthesis of N-substituted imidazoles by converting α-amino acids to α-aminocarbonyl derivatives, which then react with isothiocyanates to form cyclic thioureas. Subsequent desulfurization yields structurally diverse imidazoles in good to excellent yields. researchgate.net

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comclockss.org This technique has been successfully applied to the synthesis of various imidazole derivatives. For example, a solvent-free, microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with imidazoles has been described, generating adducts with competitive yields. mdpi.com Another method involves the microwave-assisted one-step synthesis of 2-aryl-4,5-dicarbonitrile imidazole derivatives from aromatic aldehydes and 2,3-diaminomaleonitrile (DAMN) using nitric acid as a promoter. tandfonline.com The synthesis of phenanthro[9,10-d]imidazole derivatives has also been achieved with excellent yields under solvent-free microwave conditions. jmchemsci.com Furthermore, a sequential two-step, one-pot microwave-assisted synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been reported, with yields ranging from 46-80%. nih.gov

The use of microwave irradiation in a solvent-free one-pot condensation of benzil, an aldehyde, and ammonium acetate on a solid support like silica (B1680970) gel or alumina (B75360) also provides an efficient route to trisubstituted imidazoles. clockss.org Similarly, the condensation of benzil, aryl-aldehydes, and ammonium acetate under microwave irradiation and solvent-free conditions, catalyzed by (NH₄)₆Mo₇O₂₄·4H₂O, yields 2,4,5-trisubstituted imidazoles efficiently. researchgate.net

Mechanochemical Synthesis Techniques

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers an environmentally benign alternative to traditional solvent-based synthesis. mdpi.com This technique has been applied to the synthesis of substituted imidazoles, imidazolium (B1220033) salts, and N-heterocyclic carbene (NHC)-gold complexes. mdpi.comresearchgate.net For instance, grinding mixtures of aldehydes, dimedone, active methylene (B1212753) compounds, and ammonium acetate at room temperature can produce polyhydroquinolines in good to excellent yields. nih.gov The mechanochemical synthesis of benzimidazoles can be achieved through the solvent- and catalyst-free reaction of 1,2-phenylenediamines with carboxylic acids or aldehydes under ball-milling conditions. rsc.org Additionally, 2-unsubstituted imidazole N-oxides have been synthesized using a ball-milling mechanochemical approach, with yields often surpassing those of standard solution-based methods. mdpi.com

The table below provides a summary of advanced synthetic methods for imidazoles.

Table 2: Advanced Synthetic Methods for Imidazoles

Synthetic Approach Key Features Example Application
Regiocontrolled Synthesis Enzymatic reactions, use of specific directing groups Synthesis of C4- and C5-arylated 2'-deoxyribosylimidazoles rsc.org
Microwave-Assisted Synthesis Rapid, high yields, solvent-free options Synthesis of 2-aryl-4,5-dicarbonitrile imidazoles tandfonline.com

| Mechanochemical Synthesis | Solvent-free, environmentally friendly | Synthesis of substituted imidazoles and benzimidazoles mdpi.comrsc.org |

Derivatization Strategies via the Chloroethyl Moiety

The presence of a primary alkyl chloride in this compound provides a key site for introducing structural diversity. This is primarily achieved through nucleophilic substitution and alkylation reactions, leading to a vast array of analogues with potential applications in medicinal chemistry.

Nucleophilic Substitution Reactions for Diverse Analogues

The chloroethyl group of this compound is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. gacariyalur.ac.in This classic SN2 reaction pathway is a cornerstone for generating a library of derivatives. A range of nucleophiles, including amines, thiols, and alcohols, can be employed to create new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, reaction with secondary amines can yield substituted aminoethylimidazoles. amazonaws.com The efficiency of these reactions is often dependent on the reaction conditions, such as the choice of solvent and base. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

NucleophileResulting Functional GroupPotential Derivative Class
Secondary Amine (e.g., Piperidine)Tertiary AminePiperidinylethyl-imidazoles
Thiol (e.g., Thiophenol)ThioetherPhenylthioethyl-imidazoles
Alkoxide (e.g., Sodium Ethoxide)EtherEthoxyethyl-imidazoles

This table provides illustrative examples of nucleophilic substitution reactions.

Alkylation Reactions in Drug Design

Alkylation reactions utilizing the electrophilic chloroethyl group are a fundamental strategy in drug design for creating new molecular entities with modified biological activities. google.com In this context, this compound can act as an alkylating agent, attaching the imidazole-ethyl scaffold to a target molecule, which could be another heterocyclic system or a molecule with a nucleophilic center. For example, it can be used to S-alkylate triazole-thiones, creating hybrid molecules that combine the structural features of both imidazole and triazole rings. lew.ro This approach is valuable for exploring structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The reactivity of the chloroethyl group allows for the targeted modification of biomolecules, a property that is explored in the design of certain therapeutic agents.

Formation of Complex Imidazole Derivatives (e.g., Amides, Nitrogen Mustards)

More complex imidazole derivatives can be synthesized by leveraging the reactivity of the chloroethyl group. For instance, while direct amidation via the chloroethyl group is not typical, this moiety can be a precursor to functionalities that readily form amides. One indirect approach involves the conversion of the chloroethyl group to a carboxylic acid, which can then be activated and reacted with an amine to form an amide linkage. nih.govresearchgate.net This multi-step process significantly expands the range of accessible derivatives. rsc.org

Furthermore, the chloroethyl functionality is a key component in the synthesis of imidazole-based nitrogen mustards. nih.gov Nitrogen mustards are a class of bifunctional alkylating agents known for their cytotoxic properties. researchgate.net The synthesis of such compounds often involves the introduction of a bis(2-chloroethyl)amine (B1207034) moiety. While direct attachment to the imidazole ring is possible, derivatization of the chloroethyl group of this compound can also be a route to these complex structures. ontosight.aitandfonline.com The resulting molecules possess two electrophilic centers, enabling them to crosslink with nucleophilic sites on biomolecules like DNA. nih.gov

Reactivity and Chemical Behavior of the Imidazole Ring System

The imidazole ring itself is an aromatic heterocycle with a rich and complex chemical character, influenced by the presence of two nitrogen atoms. chemicalbook.com This inherent reactivity is further modulated by the presence of the chloroethyl substituent.

Role of Nitrogen Atoms in Imidazole Reactivity

The imidazole ring contains two distinct nitrogen atoms: a pyridine-like nitrogen (N-3) with a lone pair of electrons in an sp2 orbital, and a pyrrole-like nitrogen (N-1) whose lone pair contributes to the aromatic π-electron system. researchgate.netnih.gov This arrangement makes imidazole amphoteric, capable of acting as both a base and a weak acid. nih.govwikipedia.org

Table 2: Properties of Nitrogen Atoms in the Imidazole Ring

Nitrogen AtomHybridizationRole of Lone PairReactivity
Pyridine-like (N-3)sp2In sp2 orbital, available for bondingBasic, Nucleophilic
Pyrrole-like (N-1)sp2Contributes to aromatic sextetAcidic (proton can be removed)

This table summarizes the key differences between the two nitrogen atoms in the imidazole ring.

Influence of Chloroethyl Substitution on Ring Stability and Reactivity

The presence of the 4-(2-chloroethyl) substituent influences the electronic properties and, consequently, the stability and reactivity of the imidazole ring. Substituents on the imidazole ring can significantly affect its reactivity; electron-donating groups can enhance its nucleophilicity, while electron-withdrawing groups can decrease it. numberanalytics.com The chloroethyl group is generally considered to be weakly electron-withdrawing, which can slightly decrease the electron density of the imidazole ring. patsnap.com

Investigation of Biological Activities and Pharmacological Relevance

Anticancer Potential and Mechanisms of Action

The quest for more effective and less toxic cancer therapies has driven research into various heterocyclic compounds, including imidazole (B134444) derivatives. tandfonline.com The presence of the chloroethyl group in 4-(2-chloroethyl)-1H-imidazole makes it a candidate for investigation as an alkylating agent, a class of drugs known to interfere with DNA replication in rapidly dividing cancer cells. ontosight.aimdpi.com

Cytotoxicity against Malignant Cell Lines (e.g., Astrocytomas, Lung, Breast)

Derivatives of imidazole have demonstrated cytotoxic effects against a range of cancer cell lines. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the broader class of imidazole-containing compounds has shown activity against various cancers. For instance, some imidazole derivatives have been reported to be cytotoxic against lung and breast cancer cell lines. nih.gov Similarly, research into imidazole mustard, a related compound, has shown its ability to induce cytotoxicity in cancer cells, including those of solid tumors. ontosight.ai The standard chemotherapy for brain tumors like astrocytomas is temozolomide (B1682018) (TMZ), an imidazole derivative, although resistance is a significant issue. plos.org This highlights the potential of the imidazole scaffold in targeting brain tumors. plos.org

Table 1: Examples of Cytotoxic Activity of Imidazole Derivatives Against Various Cancer Cell Lines

Imidazole Derivative ClassCancer Cell Line(s)Observed EffectReference(s)
Benzimidazole derivativesLung and breast cancersCytotoxicity nih.gov
Imidazole mustardLeukemia and solid tumorsCytotoxicity ontosight.ai
Thiazole-based nitrogen mustardsLeukemia (HCT116), Breast (MCF7)Inhibitory effect nih.gov
TemozolomideAstrocytomasStandard chemotherapy plos.org
Biphenyl derived indolin-2-onesRenal, Melanoma, Ovarian, Prostate, BreastGrowth inhibition primescholars.com

DNA Interaction and Alkylating Activity (e.g., DNA Crosslinking)

The chloroethyl group is a key functional moiety in many classical alkylating agents. basicmedicalkey.com These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to DNA damage, such as interstrand or intrastrand cross-linking. ontosight.aibasicmedicalkey.com This damage disrupts DNA replication and transcription, ultimately triggering cell death. ontosight.ai Imidazole mustard, which contains two chloroethyl side chains, functions through this mechanism of DNA alkylation and cross-linking. ontosight.ai The structural similarity of this compound suggests it may also possess DNA alkylating capabilities. Pyrrole-imidazole polyamides conjugated with DNA-alkylating agents have been developed to target specific DNA sequences and have shown promise as anticancer drugs. researchgate.net

Enzyme Inhibition in Cancer Pathways (e.g., FAK Inhibitors)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell migration, proliferation, and survival, and its overexpression is linked to various cancers. nih.govnih.govmdpi.com Consequently, FAK has emerged as a promising therapeutic target. nih.govnih.gov Certain imidazole derivatives have been investigated as FAK inhibitors. nih.gov For example, triazines incorporated with imidazole rings have demonstrated anticancer efficacy through FAK inhibition. nih.gov While direct evidence for this compound as a FAK inhibitor is not specified, the potential for imidazole-based compounds to target this pathway is an active area of research. nih.govnih.gov

Modulation of Cellular Processes (e.g., Cell Proliferation Inhibition)

The antiproliferative approach is a cornerstone of cancer therapy. nih.gov Imidazole and its derivatives have shown significant potential in inhibiting cell proliferation. nih.gov They can interfere with DNA synthesis, leading to a halt in cell growth and division. nih.gov For example, some imidazole and imidazoline (B1206853) analogues have been reported as antiproliferative agents for melanoma. nih.gov The mechanism often involves inducing cell cycle arrest, as seen with certain imidazole derivatives that cause a G2/M phase arrest in cancer cells. rsc.org

Antimicrobial Efficacy and Biological Targets

The imidazole ring is a core component of many antimicrobial agents. Nitroimidazole derivatives, for instance, are effective against a range of anaerobic bacteria and protozoa. nih.gov

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Imidazole-containing compounds have demonstrated broad-spectrum antibacterial activity. nih.gov Studies have shown the efficacy of various imidazole derivatives against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nih.govnih.gov For instance, certain 5-nitroimidazole/oxazolidinone hybrids have been found to be potent against the Gram-positive bacterium Bacillus cereus. nih.gov Additionally, nanocomposites containing ornidazole, an imidazole derivative, have shown enhanced antimicrobial spectrum against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism of action for nitroimidazoles involves the reduction of the nitro group to a radical anion, which is cytotoxic to anaerobic bacteria. nih.gov While the specific antibacterial profile of this compound is not detailed, the established antimicrobial properties of the imidazole scaffold suggest its potential in this area. nih.govnih.gov

Table 2: Antibacterial Activity of Selected Imidazole Derivatives

Imidazole DerivativeBacterial Strain(s)ActivityReference(s)
Metronidazole (a nitroimidazole)Anaerobic Gram-negative bacteria (Helicobacter pylori), Gram-positive anaerobic bacilli (Clostridium difficile)Antibiotic nih.gov
5-nitroimidazole/oxazolidinone hybridBacillus cereus (Gram-positive)Potent antibacterial nih.gov
Ornidazole nanocompositesGram-positive and Gram-negative bacteriaEnhanced antimicrobial spectrum researchgate.net
Diphosphine-containing Ag(I) complexes with imidazole thioamidesGram-positive and Gram-negative bacterial strainsBroad-spectrum antibacterial activity nih.gov

Antifungal Properties (e.g., Ergosterol (B1671047) Biosynthesis Inhibition)

Imidazole derivatives are renowned for their potent antifungal activity, which is a major focus of research. ijprajournal.comresearchgate.net Many commercially available antifungal drugs, such as clotrimazole, miconazole, and ketoconazole (B1673606), feature the imidazole scaffold. ijprajournal.com The primary mechanism by which these compounds exert their antifungal effect is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. ijprajournal.com They target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which disrupts the integrity of the cell membrane, leading to cell death.

Research has shown that various synthetic imidazole derivatives possess significant antifungal properties. For instance, a series of 1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituedphenyl)prop-2-en-1-one derivatives were synthesized and evaluated for their activity against several Candida species. cabidigitallibrary.org Among them, certain compounds demonstrated potent activity, with one derivative showing antifungal effects comparable to the standard drug ketoconazole against all tested Candida strains. cabidigitallibrary.org The most potent derivatives in this series were found to inhibit ergosterol biosynthesis. cabidigitallibrary.org

Another study on 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole derivatives revealed good antifungal activity against Candida albicans. derpharmachemica.com Similarly, derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol have also been shown to exhibit antifungal effects. researchgate.net

Table 1: Antifungal Activity of Selected Imidazole Derivatives

Derivative ClassTarget Organism(s)Notable Findings
1-(4-(1H-imidazol-1-yl)phenyl)-3-(4-substituedphenyl)prop-2-en-1-one derivativesC. albicans, C. krusei, C. parapsilosis, C. glabrata cabidigitallibrary.orgCompound 3c showed activity similar to ketoconazole and was found to inhibit ergosterol biosynthesis. cabidigitallibrary.org
2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole derivativesCandida albicans derpharmachemica.comShowed good antifungal activity. derpharmachemica.com
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol derivativesFungal strains researchgate.netTwenty-three compounds exhibited antifungal activity at concentrations of 25-50 microg/mL. researchgate.net
(Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamidesCandida krusei, Candida albicans nih.govDemonstrated strong antifungal activity, which appears to be mediated by the generation of reactive oxygen species. nih.gov

Antiparasitic Activity

The therapeutic spectrum of imidazole derivatives extends to antiparasitic applications. Nitroimidazole derivatives, in particular, are effective against a range of protozoan parasites. nih.gov For example, bicyclic nitroimidazole derivatives have shown potential against Leishmania, Trypanosoma, Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. acs.org

In one study, novel nitroimidazopyrazin-one/-e derivatives were synthesized and evaluated for their antiparasitic and antitubercular activities. Several of these compounds displayed potent activity against M. tuberculosis, G. lamblia, and T. b. brucei. nih.gov Interestingly, the nitroimidazopyrazinone derivatives were generally inactive against L. donovani and E. histolytica, while a nitroimidazopyrazine isomer showed activity against E. histolytica and G. lamblia. nih.gov The mechanism of action for these nitro-containing compounds is believed to involve the reduction of the nitro group, as des-nitro derivatives were found to be biologically inactive. acs.org

Furthermore, studies on other imidazole derivatives have suggested that their antiparasitic action may involve the induction of oxidative stress. nih.gov Research on derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol has demonstrated their efficacy against Trichomonas vaginalis. researchgate.net

Table 2: Antiparasitic Activity of Selected Imidazole Derivatives

Derivative ClassTarget Organism(s)Key Findings
Bicyclic Nitroimidazole DerivativesLeishmania, Trypanosoma, Giardia lamblia, Entamoeba histolytica acs.orgShowed potent activity against a wide range of parasites. acs.org
Nitroimidazopyrazin-one/-e DerivativesM. tuberculosis, G. lamblia, T. b. brucei, L. donovani, E. histolytica nih.govPotent activity against M. tuberculosis, G. lamblia, and T. b. brucei; varying activity profiles between N- and O-alkylated isomers. nih.gov
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol DerivativesTrichomonas vaginalis researchgate.netAll synthesized compounds were active against T. vaginalis. researchgate.net

Mechanisms of Antimicrobial Action (e.g., DNA Replication, Cell Wall Synthesis, Cell Membrane Disruption)

Imidazole derivatives employ a variety of mechanisms to exert their antimicrobial effects. mdpi.com A primary mode of action involves interfering with the synthesis of nucleic acids. Nitroimidazole derivatives, for instance, can be reduced to form radical species that are toxic to the cell, inhibiting DNA synthesis and causing DNA strand breaks, which ultimately leads to cell death. nih.gov Some imidazole derivatives have also been noted for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.

Another significant mechanism is the disruption of the cell membrane. As discussed in the context of antifungal properties, imidazoles can inhibit the synthesis of essential membrane components like ergosterol in fungi. In bacteria, certain derivatives can interact with the lipopolysaccharide component of the outer membrane in gram-negative bacteria, leading to the disruption of both outer and inner membranes. oregonstate.education

Furthermore, some imidazole compounds have been found to interfere with cell wall synthesis, a mechanism that renders bacterial cells susceptible to osmotic lysis. mdpi.comoregonstate.education By inhibiting the biosynthesis of peptidoglycan, these compounds compromise the structural integrity of the bacterial cell wall. oregonstate.education

Biofilm Disruption Studies

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Imidazole derivatives have emerged as promising agents for disrupting these resilient communities. Biofilm formation and quorum sensing, a form of bacterial cell-to-cell communication, are often interlinked processes that are crucial for pathogenesis. nih.gov

Studies have shown that novel imidazole derivatives can effectively inhibit both biofilm formation and quorum sensing. nih.gov In one study, five new imidazole derivatives were synthesized and tested for their antibacterial and anti-quorum sensing activities against Chromobacterium violaceum. nih.gov In silico analysis revealed that these compounds could effectively bind to the CviR protein, which is essential for initiating the quorum sensing process. nih.gov The most active of these derivatives demonstrated significant disruption of both planktonic cells and biofilms. nih.gov

Other research has also highlighted the potential of small molecules, including imidazole derivatives, to exhibit potent antibiofilm activities against various strains of Staphylococcus aureus at concentrations lower than those required to kill the planktonic cells. researchgate.net

Table 3: Biofilm Disruption Activity of Imidazole Derivatives

Derivative ClassTarget Organism(s)Mechanism/Key Findings
Novel Imidazole Derivatives (IMA-1-IMA-5)Chromobacterium violaceum nih.govInhibited quorum sensing by binding to the CviR protein; IMA-1 was the most active against both planktonic cells and biofilms. nih.gov
Small Molecule Imidazole DerivativesStaphylococcus aureus researchgate.netExhibited potent antibiofilm activities at concentrations significantly lower than the minimum inhibitory concentration for planktonic cells. researchgate.net
Imidazole-4-acetate anion and 1-allylimidazolePseudomonas aeruginosa PAO1 biofilm frontierspartnerships.orgDemonstrated good diffusion properties within the mature biofilm, suggesting they can penetrate the biofilm matrix effectively. frontierspartnerships.org
Coumarin (B35378) DerivativesStaphylococcus aureus, Escherichia coli, Chromobacterium violaceum chiet.edu.egCertain coumarin derivatives have been reported to inhibit biofilm formation in various bacterial species. chiet.edu.eg

Other Therapeutic Activities of Imidazole Derivatives

Beyond their antimicrobial prowess, imidazole derivatives have been investigated for a range of other therapeutic applications, including anti-inflammatory and anti-tubercular activities. nih.govclinmedkaz.org

Anti-inflammatory Potential

The imidazole ring is a structural feature in several anti-inflammatory agents. nih.gov Research has demonstrated that certain imidazole derivatives possess significant anti-inflammatory properties. derpharmachemica.com For example, a study on a series of imidazole derivatives showed that a compound with a 4-chlorophenyl substitution exhibited greater anti-inflammatory activity than the standard drug indomethacin (B1671933) in a rat paw edema model. derpharmachemica.com

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory pathways. Molecular docking studies have suggested that some imidazole derivatives can bind to the COX-2 receptor, a key enzyme in the inflammatory process, with high affinity. nih.gov This interaction can inhibit the production of prostaglandins, which are mediators of inflammation.

Anti-tubercular Investigations

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents, and imidazole derivatives have shown promise in this area. clinmedkaz.orgnih.gov Many studies have focused on nitroimidazole-containing compounds, which have demonstrated activity against M. tuberculosis. clinmedkaz.org

In one investigation, a series of bis-(imidazole/benzimidazole)-pyridine derivatives were found to have bactericidal anti-tuberculosis activity with low cytotoxicity. clinmedkaz.org Another study explored imidazole and piperidine (B6355638) derivatives against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. The most effective compounds in this study also enhanced the activity of existing anti-tubercular drugs like isoniazid (B1672263) and rifampicin. clinmedkaz.org

Furthermore, azaheterocyclic coumarin hybrids containing a tetrazole moiety, which can be synthesized from precursors like 4-(2-chloroethyl)morpholine (B1582488) hydrochloride, have been assessed for their activity against M. tuberculosis. nih.gov Some of these derivatives showed potent inhibition of the InhA enzyme, a key target in mycobacterial fatty acid synthesis. nih.gov

Table 4: Anti-inflammatory and Anti-tubercular Activities of Imidazole Derivatives

ActivityDerivative ClassKey Findings
Anti-inflammatory 2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole derivative with 4-chloro groupShowed 83.40% inhibition of rat paw edema, which was greater than the standard drug indomethacin (71.56%). derpharmachemica.com
Anti-inflammatory 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole and 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazoleExhibited 100% anti-inflammatory activity at 100 mg/kg b.w., comparable to diclofenac. nih.gov
Anti-tubercular Bis-(imidazole/benzimidazole)-pyridine derivativesShowed bactericidal anti-tuberculosis activity and were not cytotoxic. clinmedkaz.org
Anti-tubercular Benzyl 1H-imidazole-1-carbodithioate and allylpiperidine-1-carbodiothioateInhibited M. smegmatis and enhanced the activity of isoniazid and rifampicin. clinmedkaz.org
Anti-tubercular Azaheterocyclic coumarin hybrids (tetrazole derivatives)Derivative 4c showed a low MIC value against M. tuberculosis and effectively inhibited the InhA enzyme. nih.gov

Antiviral and Anti-HIV Activities

The imidazole nucleus is a core component of many compounds investigated for their antiviral and anti-HIV properties. scialert.netsigmaaldrich.com Research has shown that imidazole derivatives can interfere with various stages of the viral life cycle. For instance, some imidazole-based compounds have demonstrated the ability to inhibit viral entry, replication, and maturation. scialert.net

In the context of HIV, certain imidazole derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block a key enzyme required for the virus to replicate. scialert.net Other studies have focused on their potential to inhibit other viral targets. It is the structural diversity of the substituents on the imidazole ring that largely dictates the specific antiviral activity and potency. scialert.net However, no specific studies detailing the antiviral or anti-HIV activity of this compound have been identified.

Antihypertensive and Cardiotonic Effects

The imidazole scaffold is present in molecules that exhibit cardiovascular effects, including antihypertensive and cardiotonic (heart-strengthening) activities. sigmaaldrich.comnih.govwikilectures.eu Some imidazole derivatives act as antagonists or agonists at various receptors involved in the regulation of blood pressure. For example, certain compounds have been designed to target adrenoceptors, which play a role in vasoconstriction and heart rate. nih.gov

Analgesic and Antidepressant Properties

The imidazole ring is a feature in various compounds that have been investigated for their potential as analgesics (pain relievers) and antidepressants. nih.gov The proposed mechanisms for these effects often involve interaction with receptors in the central nervous system. For example, some imidazole derivatives have been found to modulate the activity of neurotransmitter systems that are implicated in pain perception and mood regulation. nih.gov

In the realm of antidepressant research, certain imidazole-based molecules have been synthesized and evaluated for their ability to inhibit the reuptake of neurotransmitters like serotonin, a common mechanism of action for many antidepressant drugs. nih.gov Specific research on the analgesic or antidepressant properties of this compound is currently lacking in the scientific literature.

Enzyme Inhibitory Activities Beyond Cancer (e.g., Thromboxane-A Synthase, Cytochrome P450)

Imidazole-containing compounds are well-known for their ability to inhibit various enzymes due to the nitrogen atoms in the imidazole ring, which can coordinate with metal ions in the active sites of metalloenzymes.

Thromboxane-A Synthase Inhibition: Several imidazole derivatives have been identified as potent and selective inhibitors of thromboxane-A synthase, an enzyme involved in platelet aggregation and vasoconstriction. nih.gov By blocking this enzyme, these compounds can potentially reduce the risk of thrombosis. The inhibitory activity is often attributed to the imidazole nitrogen coordinating with the heme iron of the enzyme. nih.gov

Cytochrome P450 Inhibition: The imidazole moiety is a classic structural feature of many inhibitors of cytochrome P450 (CYP) enzymes. nih.gov These enzymes are crucial for the metabolism of a vast array of drugs and endogenous compounds. Inhibition of CYP enzymes can lead to significant drug-drug interactions. The inhibitory profile of an imidazole derivative against different CYP isoforms is determined by the substituents on the imidazole ring. nih.gov While the potential for this compound to inhibit these enzymes can be inferred from its structure, no specific experimental data is available.

Structure Activity Relationships Sar and Drug Design Principles

Impact of Substituents on Biological Potency and Selectivity

For instance, in a series of 2-(iminobenzylidene)-5-(imidazole-2-yl)-thiazole derivatives, the addition of dichloro substituents was found to increase antifungal activity against Candida albicans. mdpi.com Similarly, attaching large electron-withdrawing groups like bromo and nitro enhanced antibacterial activity against S. aureus. mdpi.com In another study on imidazole-1,2,3-triazole hybrids, derivatives with an aromatic carboxylic group showed potent anticancer activity, comparable to the standard drug doxorubicin. nih.gov Conversely, replacing this group with a fluorinated phenyl group led to a decrease in anticancer potency. nih.gov

The position of substituents is also critical. Studies on thiazole derivatives combined with various heterocycles have shown that the substitution pattern on different rings can dramatically alter the antimicrobial activity. mdpi.com For example, modifications on the phenyl ring linked to the thiazole and on an iminobenzylidene moiety resulted in varied effectiveness against different bacterial and fungal strains. mdpi.com

Table 1: Impact of Substituents on the Biological Activity of Imidazole (B134444) Derivatives

Base Scaffold Substituent(s) Position of Substituent(s) Observed Biological Activity Reference
Imidazole-1,2,3-triazole hybrid Aromatic carboxylic group Phenyl ring side chain Increased anticancer activity (IC50 = 4.67 ± 0.11 µM) nih.gov
Imidazole-1,2,3-triazole hybrid Fluorinated phenyl group Phenyl ring side chain Decreased anticancer potency (IC50 = 6.31 ± 0.17 µM) nih.gov
2-(iminobenzylidene)-5-(imidazole-2-yl)-thiazole Dichloro Phenyl ring and iminobenzylidene moiety Increased antifungal activity against C. albicans mdpi.com

Design of Novel Imidazole-Based Drug Candidates

The imidazole scaffold serves as a versatile starting point for the design of new therapeutic agents. nih.gov Drug design often involves a hybrid pharmacophore approach, where the imidazole ring is combined with other biologically active motifs to create novel molecular conjugates with enhanced properties. nih.gov

One strategy involves the "click chemistry" synthesis of imidazole-1,2,3-triazole hybrids. nih.gov This method allows for the creation of a library of compounds with diverse side chains, which can then be screened for activity against various targets, such as cancer cell lines. nih.govnih.gov For example, a series of novel imidazole-1,2,3-triazole hybrids were designed and synthesized, leading to the identification of compounds with significant anticancer activity against colon, cervical, and breast cancer cell lines. nih.gov

Another approach is the synthesis of ethionamide analogs linked to imidazole and benzimidazole. nih.gov These compounds were designed as potential antituberculosis agents, with specific substitutions like hydroxy and nitrile moieties on the imidazole ring proving to be beneficial for activity. nih.gov

The design process is often guided by computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models help in designing new analogs by predicting their biological activity based on their chemical structure, thus prioritizing the synthesis of the most promising candidates. mdpi.com

Molecular Modeling and Computational Chemistry in SAR Studies

Computational tools are indispensable in modern drug design for understanding and predicting the behavior of molecules at a molecular level. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is routinely used to understand drug-receptor interactions and to screen virtual libraries of compounds against a specific biological target. mdpi.com

In the study of imidazole derivatives, docking simulations have been used to identify potential inhibitors for various enzymes. For instance, new imidazole derivatives were docked into the active site of L-glutamine: D-fructose-6-phosphate amidotransferase, an enzyme involved in microbial cell wall synthesis, to evaluate their potential as antimicrobial agents. researchgate.net The results showed that the synthesized compounds had good affinity toward the active pocket, suggesting they could be effective inhibitors.

Similarly, docking studies on imidazole-1,2,3-triazole hybrids against glycogen synthase kinase-3β (GSK-3β), a target in cancer therapy, revealed good binding interactions for the most potent compounds, which was in agreement with the in-vitro cytotoxic results. nih.govnih.gov These studies provide insights into the binding modes and key interactions, such as hydrogen bonds and pi-pi interactions, that are crucial for the compound's activity. mdpi.com

Table 2: Molecular Docking Results of Imidazole Derivatives Against Various Targets

Compound Class Target Protein (PDB ID) Range of Binding Affinities (kcal/mol) Key Findings Reference
Thiophenyl–imidazoles SARS-CoV-2 Main Protease (7C6U) -8.2 High binding affinity suggesting potential as a viral inhibitor. mdpi.com
Imidazole–methanone derivatives SARS-CoV-2 Main Protease (7C6U) -8.2 to -9.2 Strong binding affinities indicating potential as effective therapeutic agents. mdpi.com
Imidazole derivatives with pyrazole moiety L-glutamine: D-fructose-6-phosphate amidotransferase (2VF5) Not specified, but showed minimum binding energy Good affinity toward the active pocket, suggesting good inhibitory potential.

Computational models are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. mdpi.com These in silico predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. mdpi.com

For novel imidazole derivatives, ADMET profiles can be assessed to gain insight into their drug-like properties. nih.govnih.gov For example, computational analysis of imidazole-1,2,3-triazole hybrids was used to evaluate their pharmacokinetic and pharmacodynamic attributes. nih.gov Similarly, in silico ADMET and drug similarity features were evaluated for ethionamide derivatives linked to imidazoles to assess their potential as anti-TB agents. nih.gov

The use of computational tools for ADMET prediction offers a significant advantage in drug discovery by allowing for the rapid evaluation of numerous compounds, thereby accelerating the identification of promising drug candidates. mdpi.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
4-(2-chloroethyl)-1H-imidazole
Histidine
Doxorubicin
Ethionamide
L-glutamine
D-fructose-6-phosphate
Nevirapine
Metronidazole
Pretomanid
Delamanid
Tetracycline
Cisplatin
Basimglurant
Ciprofloxacin
Clotrimazole

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(2-chloroethyl)-1H-imidazole by providing detailed information about its atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to each unique hydrogen and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the imidazole (B134444) ring and the chloroethyl side chain. The imidazole protons typically appear in the aromatic region of the spectrum (around 6.5-8.0 ppm). The two methylene (B1212753) groups (-CH₂-) of the ethyl chain will present as triplets due to spin-spin coupling with each other, appearing at approximately 3.0-4.0 ppm. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the imidazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Distinct peaks are expected for the three carbons of the imidazole ring and the two carbons of the chloroethyl side chain. The imidazole carbons generally resonate in the range of 115-140 ppm researchgate.net. The chemical shifts of the ethyl group carbons are influenced by the attached chlorine atom, with the carbon directly bonded to the chlorine appearing more downfield.

Table 1: Predicted NMR Data for this compound
Atom ¹H NMR (Predicted) ¹³C NMR (Predicted)
Imidazole H-2 Singlet, ~7.5-7.7 ppm~135-138 ppm
Imidazole H-5 Singlet, ~6.8-7.0 ppm~115-118 ppm
-CH₂- (ring) Triplet, ~2.9-3.1 ppm~30-35 ppm
-CH₂-Cl Triplet, ~3.7-3.9 ppm~42-45 ppm
Imidazole C-4 -~136-139 ppm
NH Broad singlet, variable-

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational bands include:

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring.

C-H Stretch (Aromatic): Absorption peaks slightly above 3000 cm⁻¹ are attributed to the C-H stretching of the imidazole ring.

C-H Stretch (Aliphatic): Bands in the 2850-2960 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl side chain.

C=N and C=C Stretch: Strong absorptions in the 1450-1650 cm⁻¹ range are characteristic of the C=N and C=C double bond stretching vibrations within the aromatic imidazole ring.

C-Cl Stretch: A distinct absorption band in the 600-800 cm⁻¹ region indicates the presence of the carbon-chlorine bond.

Table 2: Characteristic FTIR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Imidazole) Stretch3100-3300 (broad)
C-H (Imidazole) Stretch~3050-3150
C-H (Ethyl) Stretch2850-2960
C=N / C=C (Ring) Stretch1450-1650
C-N (Ring) Stretch1050-1250
C-Cl Stretch600-800

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS analysis of this compound, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

The molecular weight of this compound is 130.57 g/mol . Using a high-resolution mass spectrometer, the exact mass can be determined, confirming the elemental formula (C₅H₇ClN₂). In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is typically observed with a predicted m/z of 131.03705 uni.lu.

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule could involve the cleavage of the chloroethyl side chain. The loss of a chlorine radical (Cl•) or a neutral molecule of ethylene (C₂H₄) or chloroethane (C₂H₅Cl) can lead to characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound
Ion Formula Predicted m/z Description
[M+H]⁺ [C₅H₈ClN₂]⁺131.03705Protonated Molecular Ion
[M]⁺• [C₅H₇ClN₂]⁺•130.02922Molecular Ion
[M-C₂H₄]⁺• [C₃H₃ClN₂]⁺•102.00065Loss of ethylene
[M-Cl]⁺ [C₅H₇N₂]⁺95.06037Loss of chlorine radical

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions and to get a preliminary assessment of sample purity scientificlabs.co.uk. For the analysis of this compound, a silica (B1680970) gel plate (e.g., Silica gel 60 F254) is typically used as the stationary phase semanticscholar.org.

The mobile phase, or eluent, is a solvent system chosen to achieve good separation between the target compound and any impurities. A common mobile phase for imidazole derivatives consists of a mixture of a moderately polar solvent, such as ethyl acetate (B1210297), and a more polar solvent, like methanol or ethanol. The ratio is adjusted to obtain a retention factor (Rƒ) value ideally between 0.3 and 0.7 for the desired compound. Visualization of the separated spots on the TLC plate can be achieved under UV light (254 nm) or by using staining agents such as iodine vapor or a potassium permanganate solution scripps.edu.

Table 4: Typical TLC Conditions for this compound
Parameter Description
Stationary Phase Silica gel 60 F254 on aluminum or glass plates
Mobile Phase Ethyl acetate / Methanol (e.g., 9:1 v/v) or Dichloromethane / Methanol (e.g., 95:5 v/v)
Visualization UV lamp (254 nm), Iodine chamber, Potassium permanganate stain

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique for the separation, identification, and quantification of this compound. It is the preferred method for accurate purity assessment.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing imidazole compounds pharmaerudition.orgchromforum.org. In this technique, a nonpolar stationary phase (e.g., a C18 or C8 silica-based column) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water (often with a buffer like ammonium (B1175870) acetate or phosphate to control pH) and an organic modifier such as acetonitrile or methanol nih.govresearchgate.net.

Because imidazole is a basic compound, its retention and peak shape can be poor on standard C18 columns. To overcome this, method development may involve adjusting the mobile phase pH to ensure the analyte is in a consistent protonation state, or adding an ion-pairing agent (e.g., an alkyl sulfonic acid) to the mobile phase to improve retention and peak symmetry chromforum.org. Detection is usually performed using a UV detector, with the wavelength set at or near the absorption maximum of the imidazole ring (typically around 210-230 nm).

Table 5: Illustrative HPLC Method for this compound
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient elution (e.g., starting with 5% B, increasing to 80% B)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique employed in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. For the verification of "this compound," with the molecular formula C₅H₇ClN₂, elemental analysis serves as a crucial checkpoint for purity and structural confirmation. This methodology determines the percentage by mass of each element present in the compound, which can then be compared against the theoretically calculated values derived from its molecular formula.

The theoretical elemental composition of this compound is calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N). The molecular formula C₅H₇ClN₂ indicates that each molecule contains five carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms.

Table 1: Theoretical Elemental Composition of this compound (C₅H₇ClN₂)

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage by Mass (%)
CarbonC12.01560.0545.98
HydrogenH1.0177.075.42
ChlorineCl35.45135.4527.16
NitrogenN14.01228.0221.46
Total 130.59 100.00

In practice, a sample of the synthesized this compound is subjected to combustion analysis or other elemental analysis techniques. The resulting experimental data, presented as percentage by mass for each element, is then compared to the theoretical values in Table 1. A close agreement between the experimental and theoretical percentages, typically within a tolerance of ±0.4%, is considered strong evidence for the compound's identity and purity nih.gov. Discrepancies outside this range may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

For instance, in the synthesis and characterization of novel imidazole derivatives, researchers routinely use elemental analysis to confirm that the final product has the expected elemental composition. In one study, the elemental analysis of a newly synthesized benzimidazole derivative was reported as: "Anal. calcd. For C₂₂H₁₆N₅OSCl, C, 60.90; H, 3.72; N, 16.14. Found: C, 57.46; H, 3.96; N, 19.72" scielo.br. While in this particular example the found values deviate from the calculated ones, it illustrates the standard practice of comparing calculated and experimentally determined elemental compositions.

Advanced Analytical Method Development

The detection and quantification of this compound in various matrices can be challenging, often requiring the development of advanced analytical methods to achieve the desired sensitivity and selectivity. Method development may focus on optimizing chromatographic separations and detection parameters.

Derivatization Strategies for Enhanced Detection Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a derivative with properties that are more suitable for a given analytical technique journalajacr.com. For this compound, derivatization can be employed to improve its volatility for gas chromatography (GC) or to enhance its response to specific detectors in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

The imidazole ring and the chloroethyl group of the target compound offer potential sites for derivatization. The secondary amine in the imidazole ring is a primary target for derivatization reactions.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, the volatility of this compound can be increased through derivatization. A common strategy for compounds containing active hydrogens, such as the N-H group in the imidazole ring, is silylation or acylation jfda-online.com.

A relevant derivatization strategy for imidazole-like compounds involves the use of chloroformates. For example, isobutyl chloroformate has been successfully used as a derivatization reagent for various imidazole compounds to improve their volatility before GC-MS analysis gdut.edu.cn. This reaction typically proceeds by reacting the N-H group of the imidazole ring with the chloroformate to form a more volatile carbamate derivative.

Table 2: Potential Derivatization Reaction for GC-MS Analysis

AnalyteDerivatizing AgentReactionDerivative Properties
This compoundIsobutyl chloroformateAcylation of the imidazole nitrogenIncreased volatility, improved chromatographic peak shape

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection:

To enhance the detection of this compound by HPLC with ultraviolet (UV) or fluorescence detection, a chromophore or fluorophore can be introduced into the molecule through derivatization journalajacr.com. This is particularly useful if the native molecule has a low UV absorbance or does not fluoresce.

Derivatizing agents that react with the secondary amine of the imidazole ring can be employed. For instance, reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are commonly used to introduce highly fluorescent groups, significantly lowering the limit of detection. Another approach involves the derivatization of the chloroethyl side chain. For example, a similar compound, 2-chloroethyl ethylsulfide, has been derivatized to a chromophore-bearing phenylsulfonylsulfilimine for enhanced UV detection in HPLC dtic.mil.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For LC-MS analysis, derivatization can be used to improve ionization efficiency, leading to enhanced sensitivity. The introduction of a permanently charged group or a group that is readily ionizable can significantly improve the response in electrospray ionization (ESI) mass spectrometry ddtjournal.com.

Rhodamine-type reagents, which contain a quaternary ammonium group, can be used to derivatize compounds with reactive functional groups, thereby improving their ionization efficiency in positive-ion ESI-MS nih.gov. The secondary amine of the imidazole ring in this compound could potentially be targeted by such reagents.

Table 3: Potential Derivatization Strategies for Enhanced HPLC and LC-MS Detection

Analytical TechniqueDerivatization StrategyPotential Reagent(s)Expected Outcome
HPLC-UV/FluorescenceIntroduction of a chromophore/fluorophoreDansyl chloride, Fmoc-ClIncreased UV absorbance or fluorescence, leading to lower detection limits.
LC-MSIntroduction of a readily ionizable groupRhodamine-type reagentsEnhanced ionization efficiency in ESI-MS, resulting in improved sensitivity.

The selection of a suitable derivatization strategy depends on the analytical instrumentation available, the nature of the sample matrix, and the required sensitivity. The development of such methods requires careful optimization of reaction conditions, including reagent concentration, temperature, and reaction time, to ensure complete and reproducible derivatization.

Preclinical and Mechanistic Toxicology Studies

In Vitro Cytotoxicity Assessments for Safety Profiling

In vitro cytotoxicity studies are fundamental in the initial safety evaluation of chemical compounds, providing insights into their effects on cell viability and proliferation. The imidazole (B134444) nucleus, the foundational structure of 4-(2-chloroethyl)-1H-imidazole, has demonstrated dose- and time-dependent cytotoxic effects in various cancer cell lines. For example, studies on hepatocellular carcinoma and colon cancer cell lines have shown that imidazole can significantly reduce cell viability as the concentration and exposure time increase researchgate.netnih.gov.

While specific cytotoxicity data for this compound is not extensively available, the presence of the 2-chloroethyl group is a strong indicator of significant cytotoxic potential. This functional group is a known alkylating agent, which can form covalent bonds with nucleophilic sites on essential biological macromolecules, leading to cellular dysfunction and death. The cytotoxicity of compounds like this compound is typically assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability nih.gov.

Illustrative Cytotoxicity Data for Imidazole on Colon Cancer Cell Lines. nih.gov
Concentration (µM)DLD-1 Cell Viability (%)HCT-116 Cell Viability (%)
0.59596
1.09193
1.58588
3.07376
6.06164
12.05355
24.03443
36.02228

Note: This data pertains to the parent compound, imidazole, and serves to illustrate the typical dose-dependent cytotoxic effect of an imidazole-containing compound. Specific values for this compound may vary.

Interaction with Cellular Components and Macromolecules

The toxicological impact of a chemical is frequently determined by its interactions with vital cellular macromolecules such as DNA, RNA, and proteins. The imidazole ring can engage in various noncovalent interactions nih.gov. However, the defining characteristic of this compound is its electrophilic 2-chloroethyl group. This moiety is highly reactive towards nucleophilic sites within these macromolecules.

Compounds featuring a (2-chloroethyl)amine group are known to form a reactive aziridinium (B1262131) ion, which subsequently alkylates biological nucleophiles acs.org. This mechanism is characteristic of nitrogen mustard-based chemotherapeutic agents. It is highly probable that this compound functions via a similar mechanism, with the chloroethyl group alkylating nucleophilic centers in DNA and proteins. Research on other chloroethyl-containing imidazole derivatives, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, has demonstrated the formation of DNA interstrand cross-links, a form of damage that is particularly cytotoxic researchgate.net.

Mechanistic Investigations of Adverse Cellular Effects (e.g., Apoptosis, Cell Viability)

A primary mechanism through which cytotoxic compounds exert their effects is the induction of apoptosis, or programmed cell death. The imidazole nucleus has been shown to trigger apoptosis. For instance, treatment with imidazole can increase the levels of cleaved caspase-3, a key enzyme in the execution of apoptosis researchgate.net. Moreover, imidazole has been found to upregulate the expression of pro-apoptotic proteins such as Bax and p53, while downregulating the anti-apoptotic protein Bcl-2 nih.gov.

Considering the DNA-damaging potential of the 2-chloroethyl group, this compound is expected to be a potent inducer of apoptosis. DNA damage is a significant trigger for the intrinsic apoptotic pathway. In response to DNA alkylation, cells are likely to activate cell cycle checkpoints. If the damage proves to be beyond repair, the apoptotic cascade is initiated, leading to the systematic dismantling of the cell. The induction of apoptosis is commonly quantified using techniques like Annexin V/PI staining followed by flow cytometry nih.gov.

Illustrative Apoptotic Effect of Imidazole on DLD-1 Colon Cancer Cells. nih.gov
Imidazole Concentration (µM)Percentage of Apoptotic Cells
0 (Control)1.98
1217.86
2429.21
3647.98

Note: This data is for the parent compound, imidazole, and is provided for illustrative purposes. Specific values for this compound may differ.

Implications for Therapeutic Index Development in Drug Discovery

The therapeutic index is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A high therapeutic index is a desirable characteristic for any potential drug. The preclinical toxicological profile is instrumental in estimating this index.

For a compound such as this compound, its strong cytotoxic and probable genotoxic characteristics are of paramount importance in drug discovery. While these properties are beneficial in the context of anticancer agents, they also pose a risk of toxicity to healthy cells. The determination of a therapeutic index would necessitate comprehensive in vivo studies to establish the maximum tolerated dose and the effective therapeutic dose in animal models. A key determinant of its therapeutic potential would be its selectivity for cancer cells over normal tissues. For example, the related compound 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one demonstrated greater toxicity in transformed cells compared to normal cells, suggesting a potentially favorable therapeutic window researchgate.net.

Future Research Directions and Translational Perspectives

Development of Highly Selective and Potent Analogues

The development of highly selective and potent analogues of 4-(2-chloroethyl)-1H-imidazole is a key area for future research. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing valuable insights into the molecular features necessary for desired biological activity. researchgate.net By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogues, researchers can identify key pharmacophoric features and optimize the compound's selectivity and potency for a specific biological target.

For instance, modifications to the substituent on the carbon bridge between two rings in imidazole (B134444) analogues have been shown to play a significant role in maintaining potent activity and high selectivity. nih.gov The synthesis of a new series of 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives has demonstrated that different substitutions can lead to varying degrees of cytotoxic and anti-inflammatory activities. nih.gov

Future research should focus on creating a diverse library of this compound analogues through various synthetic strategies. These could include modifications of the chloroethyl side chain, substitution on the imidazole ring, and the introduction of different functional groups. The resulting analogues should then be screened against a panel of biological targets to identify compounds with enhanced potency and selectivity.

Table 1: Strategies for Analogue Development

Modification Strategy Rationale Potential Outcome
Modification of the Chloroethyl Side Chain To alter reactivity and binding interactions.Enhanced target affinity and reduced off-target effects.
Substitution on the Imidazole Ring To modulate electronic properties and steric hindrance.Improved potency and selectivity.
Introduction of Novel Functional Groups To explore new binding modes and interactions.Discovery of analogues with novel mechanisms of action.

Exploration of Novel Biological Targets and Pathways

The imidazole scaffold is a common feature in a wide range of biologically active compounds, suggesting that this compound and its derivatives may interact with multiple biological targets and pathways. nih.govresearchgate.net While some imidazole-containing compounds are known for their anticancer and antimicrobial properties, there is significant potential to explore novel therapeutic applications. smolecule.comnih.gov

Recent studies have shown that imidazole derivatives can act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation. nih.gov Furthermore, some imidazole-based compounds have been found to inhibit checkpoint kinases (Chk), which play a crucial role in the DNA damage response and are attractive targets for cancer therapy. mdpi.com The potential for imidazole derivatives to act as microtubule destabilizing agents also presents a promising avenue for anticancer drug development. nih.gov

Future research should employ a multi-pronged approach to identify novel biological targets for this compound and its analogues. This could involve high-throughput screening against a broad range of enzymes and receptors, as well as proteomic and genomic approaches to identify cellular pathways affected by these compounds.

Integration with Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems can play a crucial role in enhancing the therapeutic potential of this compound and its analogues by improving their solubility, stability, and targeted delivery.

One promising approach is the use of nanoparticles. For example, imidazole compounds have been used to coat copper nanoparticles, forming a protective layer that improves their oxidation resistance and sintering properties. mdpi.com This suggests that the imidazole moiety could be used to functionalize nanoparticles for targeted drug delivery. By attaching this compound or its derivatives to the surface of nanoparticles, it may be possible to achieve targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.

Future research in this area should focus on the development of various nanoparticle-based delivery systems, such as liposomes, micelles, and polymeric nanoparticles, for the encapsulation and targeted delivery of this compound analogues. The physicochemical properties and biological performance of these drug delivery systems will need to be thoroughly characterized both in vitro and in vivo.

Potential for Repurposing in Emerging Therapeutic Areas

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a time- and cost-effective approach to drug development. The broad spectrum of biological activities exhibited by imidazole derivatives suggests that this compound may have untapped therapeutic potential in emerging areas. nih.govresearchgate.netnih.gov

A notable example of imidazole repurposing is in the field of antiviral therapy. Imidazole-based molecules have been investigated for their ability to reduce Newcastle disease virus replication. nih.gov This opens up the possibility of exploring the antiviral activity of this compound and its analogues against a range of viruses. Given the diverse biological activities of imidazoles, other potential repurposing areas could include inflammatory diseases, neurodegenerative disorders, and metabolic diseases. researchgate.net

A systematic approach to repurposing this compound would involve screening the compound and its analogues against a wide variety of disease models and biological assays. Promising hits would then be further investigated in preclinical and clinical studies to validate their new therapeutic use.

Green Chemistry Approaches in Imidazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of green chemistry approaches to the synthesis of imidazoles is an active area of research, with the goal of developing more environmentally friendly and sustainable manufacturing processes. researchgate.netbohrium.com

Several green chemistry strategies have been successfully applied to the synthesis of imidazole derivatives, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times from hours to minutes, leading to energy savings and often improved product yields. wisdomlib.org

Solvent-free reactions: Conducting reactions without a solvent minimizes waste and avoids the use of potentially toxic and flammable organic solvents. asianpubs.orgresearchgate.net

Use of green solvents: When a solvent is necessary, the use of environmentally benign solvents, such as ethyl lactate, is preferred. tandfonline.com

Reusable catalysts: The use of heterogeneous catalysts, such as nano aluminum nitride or magnetic iron oxide nanoparticles, allows for easy separation and recycling of the catalyst, reducing waste and cost. ias.ac.inresearchgate.net

Future research should focus on developing a green and efficient synthesis of this compound and its derivatives. This will not only reduce the environmental impact of the manufacturing process but may also lead to more cost-effective production methods.

Table 2: Green Chemistry Approaches for Imidazole Synthesis

Approach Description Advantages
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Reduced reaction times, increased yields, lower energy consumption. wisdomlib.org
Solvent-Free Conditions Reactions are conducted in the absence of a solvent.Reduced waste, avoidance of toxic solvents, simplified work-up. asianpubs.org
Green Solvents Use of environmentally friendly solvents like water or ethyl lactate.Reduced environmental impact, improved safety. tandfonline.com
Reusable Catalysts Use of solid-supported or magnetic catalysts that can be easily recovered and reused.Reduced catalyst waste, lower cost, simplified purification. researchgate.netresearchgate.net

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2-chloroethyl)-1H-imidazole derivatives, and how does catalyst selection influence yield?

Methodological Answer :

  • Catalyst Screening : Palladium on carbon (Pd/C) initially led to hydrodechlorination byproducts (e.g., dehalogenated benzamide), reducing yields. Switching to Raney nickel suppressed dehalogenation, achieving 92% yield for intermediates .

  • Solvent and Base Optimization : Ethanol with NaOH (2 equiv) at 45°C provided optimal cyclization conditions (88% yield). Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduced efficiency .

  • Key Data :

    CatalystSolventBaseTemp (°C)Yield (%)
    Pd/CEtOH25<50
    Raney NiH₂O2592
    Raney NiEtOHNaOH4588

Q. How can researchers mitigate unwanted ring-opening or side reactions during imidazole synthesis?

Methodological Answer :

  • Hydrogenation Control : Prolonged hydrogenation (>6 hours) with Pd/C degrades intermediates. Use Raney nickel to avoid over-reduction .
  • pH Monitoring : Maintain alkaline conditions (NaOH) to stabilize Schiff base intermediates and promote cyclization. Acidic conditions risk hydrolysis or side-product formation .

Q. What analytical techniques are critical for characterizing chloroethyl-substituted imidazoles?

Methodological Answer :

  • LC-MS : Track intermediate conversion and detect byproducts (e.g., dehalogenated species) .
  • NMR : Confirm regioselectivity of substitution (e.g., ¹H NMR for chloroethyl positioning) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., phenyl group orientation in 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound derivatives?

Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents increase electrophilicity at the imidazole ring, accelerating nucleophilic attacks (e.g., amine coupling) .
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce electrophilicity, requiring harsher conditions for cyclization. For example, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole synthesis demands elevated temperatures .
  • Steric Effects : Bulky substituents (e.g., trifluoromethylphenyl) hinder ring closure, necessitating solvent polarity adjustments .

Q. What strategies resolve contradictions in spectral data for substituted imidazoles?

Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 1-benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) to validate assignments .
  • DFT Calculations : Predict vibrational modes (IR) and NMR chemical shifts to reconcile experimental vs. theoretical discrepancies .

Q. How can hydrodechlorination byproducts be minimized during catalytic hydrogenation?

Methodological Answer :

  • Catalyst Selection : Raney nickel outperforms Pd/C in retaining chloro substituents. Pd/C promotes C-Cl bond cleavage under H₂ .
  • Reaction Monitoring : Use LC-MS to detect early-stage hydrodechlorination (e.g., loss of m/z 35/37 Cl isotopic signatures) and adjust catalyst loading .

Q. What methodologies evaluate the biological activity of this compound derivatives?

Methodological Answer :

  • Antimicrobial Assays : Screen against Gram-positive/negative bacteria (MIC ≤ 8 µg/mL for imidazole derivatives with nitro or chloro groups) .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., CYP51 in fungi for antifungal activity) to prioritize synthesis .

Q. How do solvent polarity and base strength impact cyclization efficiency in imidazole synthesis?

Methodological Answer :

  • Polar Protic Solvents (EtOH/H₂O) : Enhance proton transfer during Schiff base formation. Ethanol outperforms water due to better intermediate solubility .
  • Strong Bases (NaOH vs. Na₂CO₃) : NaOH (2 equiv) drives complete cyclization, while weaker bases leave unreacted intermediates, reducing yields by ~30% .

Q. What are the challenges in synthesizing tetra-substituted imidazoles from this compound precursors?

Methodological Answer :

  • Regioselectivity : Competing nucleophilic sites (N1 vs. N3) require protecting groups (e.g., benzyl for N1) to direct substitution .
  • Steric Hindrance : Use bulky electrophiles (e.g., 2,4,6-trifluorophenyl) to favor para-substitution and minimize ortho/meta byproducts .

Q. How can computational chemistry guide the design of this compound-based drug candidates?

Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to optimize logP (1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • QSAR Modeling : Correlate substituent electronegativity with antifungal potency (R² > 0.85 for chloro/nitro derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.